3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride
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Description
3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C12H21ClN4O3 and its molecular weight is 304.78. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Pyrazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic disorders .
Pharmacokinetics
Based on its structural features, it is likely to have good solubility and may be suitable for oral administration
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities exhibited by pyrazole derivatives, it’s plausible that this compound could have multiple effects at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, its solubility and stability could be affected by the pH of the environment
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[[2-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl]-ethylamino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3.ClH/c1-4-16(6-5-11(18)19)7-10(17)13-12-8(2)14-15-9(12)3;/h4-7H2,1-3H3,(H,13,17)(H,14,15)(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNMSEQANXTEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)CC(=O)NC1=C(NN=C1C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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